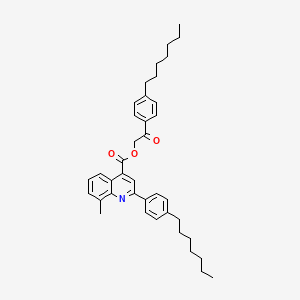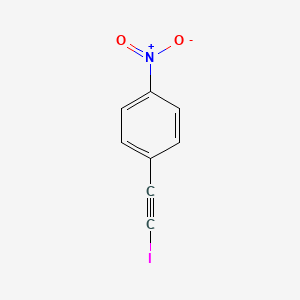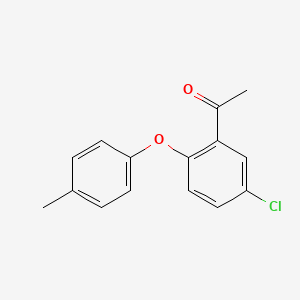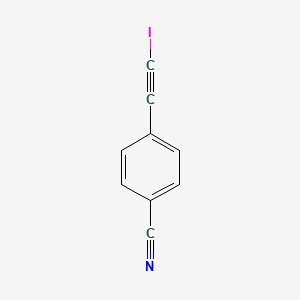
N-(4-methylbenzyl)-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine, AldrichCPR is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its versatility and reactivity. The compound is characterized by the presence of a 4-methylbenzyl group and a morpholinyl group attached to an ethanamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine typically involves the reaction of 4-methylbenzyl chloride with 2-(4-morpholinyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Wirkmechanismus
The mechanism of action of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine can be compared with other similar compounds to highlight its uniqueness:
N-(4-Methylbenzyl)-N-[3-(4-morpholinyl)propyl]amine: Similar structure but with a different alkyl chain length, leading to variations in reactivity and applications.
N-(4-Methylbenzyl)-4-(4-morpholinyl)aniline: Contains an aniline group instead of an ethanamine backbone, resulting in different chemical properties and uses.
These comparisons demonstrate the distinct characteristics of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H22N2O/c1-13-2-4-14(5-3-13)12-15-6-7-16-8-10-17-11-9-16/h2-5,15H,6-12H2,1H3 |
InChI-Schlüssel |
BMTZIHFEIYPIBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-amino-4-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042091.png)
![(5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042103.png)

